Safingol

概要

説明

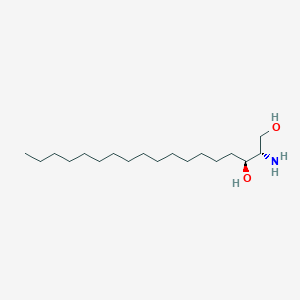

サフィンゴールは、分子式C18H39NO2を持つ無色の固体です。 . サフィンゴールは、多剤耐性修飾因子および壊死誘導物質として有望な抗がん作用を示しています。 .

製造方法

合成経路と反応条件

サフィンゴールは、スフィンゴシンの立体選択的還元によって合成できます。 このプロセスには、所望の立体化学を達成するために、制御された条件下で水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤の使用が含まれます。 .

工業生産方法

サフィンゴールの工業生産は、通常、スフィンゴシンの大規模合成とその後のサフィンゴールへの還元を含みます。 このプロセスには、高収率と純度を確保するために、反応条件を厳密に制御する必要があります。 .

準備方法

Synthetic Routes and Reaction Conditions

Safingol can be synthesized through the stereoselective reduction of sphingosine. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of sphingosine followed by its reduction to this compound. The process requires stringent control of reaction conditions to ensure high yield and purity .

化学反応の分析

反応の種類

サフィンゴールは、次のようなさまざまな化学反応を起こします。

酸化: サフィンゴールは、細胞シグナル伝達に関与する生物活性脂質であるスフィンゴシン-1-リン酸を形成するために酸化される可能性があります。.

一般的な試薬と条件

生成される主な生成物

酸化: スフィンゴシン-1-リン酸.

還元: ジヒドロスフィンゴシン.

科学研究への応用

サフィンゴールは、幅広い科学研究に応用されています。

科学的研究の応用

Safingol has a wide range of scientific research applications:

作用機序

サフィンゴールは、プロテインキナーゼC(PKC)とホスホイノシチド3キナーゼ(PI3K)を阻害することによって効果を発揮します。 PKCβ-I、PKCδ、PKCεなどのPKC酵素の活性化を競合的に阻害します。 . サフィンゴールは、グルコースの取り込みを阻害し、酸化ストレスと活性酸素種(ROS)の生成をもたらします。 これらの阻害効果とROSの存在は相乗的に作用して、オートファジーと壊死性細胞死を誘導します。 .

類似化合物の比較

類似化合物

ABC294640: 抗がん作用を有する別のスフィンゴシンキナーゼ阻害剤.

ソネプシズマブ: スフィンゴシン-1-リン酸を標的とするモノクローナル抗体.

フィンゴリモド: 多発性硬化症の治療に使用されるスフィンゴシン-1-リン酸受容体モジュレーター.

独自性

サフィンゴールは、多剤耐性を調節し、壊死を誘導する能力においてユニークです。 他のスフィンゴ脂質阻害剤とは異なり、サフィンゴールは、従来の化学療法剤との併用で顕著な可能性を示しており、抗腫瘍効果を強化しています。 .

類似化合物との比較

Similar Compounds

ABC294640: Another sphingosine kinase inhibitor with anticancer properties.

Sonepcizumab: A monoclonal antibody targeting sphingosine-1-phosphate.

Fingolimod: A sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.

Uniqueness

Safingol is unique in its ability to modulate multi-drug resistance and induce necrosis. Unlike other sphingolipid inhibitors, this compound has shown significant potential in combination with conventional chemotherapy agents, enhancing their antitumor effects .

生物活性

Safingol, known scientifically as l-threo-dihydrosphingosine, is a synthetic lyso-sphingolipid that acts as a protein kinase inhibitor. Its molecular formula is C18H39NO2, and it is primarily recognized for its potential in cancer therapy, particularly in enhancing the efficacy of conventional chemotherapeutic agents. This compound has been shown to modulate multi-drug resistance and induce necrosis in tumor cells, making it a compound of significant interest in oncology research.

This compound's biological activity is primarily attributed to its ability to inhibit sphingosine kinase 1 (SphK1), which catalyzes the production of sphingosine-1-phosphate (S1P), a lipid mediator involved in cancer cell proliferation, survival, and metastasis. By inhibiting SphK1, this compound disrupts the balance of sphingolipid metabolism, leading to increased levels of pro-apoptotic ceramide and decreased levels of S1P. This shift is crucial as ceramide promotes apoptosis and autophagy, while S1P supports cell survival.

Key Mechanisms Involved:

- Inhibition of Protein Kinase C (PKC) : this compound competes with phorbol dibutyrate at regulatory domains of PKC, inhibiting its activation. This includes PKCβ-I, PKCδ, and PKCε.

- Induction of Autophagy : Research indicates that this compound can induce autophagy independently of ceramide production. Autophagy is characterized by the degradation of cellular components via lysosomal pathways, which can lead to cell death under certain conditions.

- Reactive Oxygen Species (ROS) Generation : this compound treatment leads to oxidative stress and ROS generation, which are implicated in cellular damage and necrosis.

Table 1: Biological Effects of this compound

Case Study 1: Combination Therapy with Cisplatin

In a phase I clinical trial involving patients with advanced solid tumors, this compound was administered alongside cisplatin. The results indicated that the combination was well tolerated at low doses; however, higher doses resulted in dose-dependent liver toxicity. Notably, patients exhibited enhanced tumor response rates compared to those receiving cisplatin alone.

Case Study 2: Autophagic Response in HCT116 Cells

A study conducted on HCT116 colon cancer cells demonstrated that treatment with this compound resulted in a dose-dependent increase in ceramide levels and autophagic activity. At 12 μM concentration, there was a twelve-fold increase in ceramide levels, correlating with an increase in autophagic markers such as LAMP-1 expression and cellular vacuolization .

Research Findings

Recent research has highlighted several important findings regarding this compound's biological activity:

- Enhanced Chemotherapy Efficacy : this compound has been shown to enhance the cytotoxic effects of various chemotherapeutic agents through mechanisms involving ROS production and autophagy induction .

- Metabolic Studies : Investigations into the metabolism of this compound have revealed its complex interactions within cellular pathways that regulate apoptosis and survival .

- Safety Profile : While this compound shows promise as an adjunct therapy in cancer treatment, its hepatotoxicity necessitates careful monitoring during clinical use .

特性

IUPAC Name |

(2S,3S)-2-aminooctadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045768 | |

| Record name | Safingol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15639-50-6, 3102-56-5 | |

| Record name | Safingol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15639-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safingol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015639506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safingol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAFINGOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Safingol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFINGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWA98U788S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。